molecular formula C16H11ClN4S B2991038 6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-05-6

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2991038
CAS No.: 68469-05-6
M. Wt: 326.8
InChI Key: FZMLGGZFKKGEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (molecular formula: C₁₆H₁₁ClN₄S; molecular weight: 326.8 g/mol) is a triazolothiadiazine derivative characterized by a fused heterocyclic core comprising a triazole and thiadiazine ring . This compound belongs to a class of 3,6-disubstituted triazolothiadiazines, which have garnered significant interest due to their broad-spectrum pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 4-chlorophenyl group at the C-6 position and phenyl group at C-3 are critical structural features influencing its bioactivity and selectivity .

Properties

IUPAC Name

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLGGZFKKGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound interacts with proteins involved in cell signaling pathways, modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and thus inhibiting its catalytic function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may occur, including cytotoxicity and organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolic breakdown. This interaction can lead to changes in metabolic flux and alterations in metabolite levels within the cell. The compound’s metabolism may produce active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. This localization influences its interaction with target biomolecules and its overall biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear proteins and transcription factors.

Biological Activity

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN4SC_{18}H_{15}ClN_4S, with a molecular weight of approximately 358.85 g/mol. The compound features a triazole-thiadiazine core that contributes to its biological activities.

Antimicrobial Activity

Research indicates that compounds within the [1,2,4]thiadiazole family exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Various derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against bacterial strains .
  • Antifungal Activity : Some derivatives also exhibited moderate antifungal activity with MIC values between 31.25 and 62.5 μg/mL .

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxicity with IC50 values as low as 12.5 µM for breast cancer cells .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis via the activation of caspases and alteration in the Bax/Bcl-2 ratio, promoting cell cycle arrest at specific phases .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications:

  • Mechanism : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In studies comparing its activity with standard anti-inflammatory drugs like aspirin, certain derivatives exhibited superior efficacy in reducing inflammation .

Analgesic Activity

In preclinical models, this compound has demonstrated analgesic properties:

  • Pain Models : Various pain models including the hot plate and tail flick tests indicated significant antinociceptive effects comparable to standard analgesics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives based on the triazolo-thiadiazine structure:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and assessed their biological activities through various pharmacological assays. Results indicated that certain modifications to the chemical structure enhanced antimicrobial and anticancer activities significantly .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substitutions at specific positions on the phenyl rings could enhance or diminish biological activity. For example, compounds with electron-withdrawing groups generally exhibited improved activity profiles compared to their electron-donating counterparts .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTargetIC50/MIC ValuesReference
AntibacterialVarious bacterial strains16–31.25 μg/mL
AntifungalFungal strains31.25–62.5 μg/mL
AnticancerMCF-7 cells12.5 µM
Anti-inflammatoryCOX enzymesVaries by derivative
AnalgesicPain models (hot plate)Significant reduction in pain response

Comparison with Similar Compounds

Anticancer Activity:

  • The 6-(4-chlorophenyl)-3-phenyl derivative demonstrated a mean growth inhibition of 45.44% across NCI-60 cell lines, outperforming analogs with unsubstituted phenyl groups at C-6 .
  • Mechanistic studies suggest that chloro substituents enhance DNA intercalation or topoisomerase inhibition, though exact targets remain under investigation .

Antimicrobial Activity:

  • 6-(4-Methoxyphenyl)-3-(pyrazol-4-yl) derivatives exhibited MIC values <5 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin .

Enzyme Inhibition:

  • The 4-nitrophenyl analog showed weak STAT3 inhibition (IC₅₀: 9600 nM), indicating that nitro groups may reduce affinity for kinase domains compared to chloro substituents .

Q & A

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives?

The most common method involves reacting 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols with phenacyl bromides in the presence of potassium hydroxide. For example, 4-amino-5-(2-alkoxyphenyl)-triazole-3-thiol reacts with substituted phenacyl bromides to yield the triazolothiadiazine core. Reaction conditions (e.g., solvent, temperature) and substituent compatibility must be optimized to avoid side products . Alternative routes include microwave-assisted synthesis, which reduces reaction times from hours to minutes while improving yields .

Q. Which spectroscopic techniques are essential for characterizing triazolothiadiazine derivatives?

Key methods include:

  • 1H NMR : Confirms aromatic protons and substituent integration.
  • IR Spectroscopy : Identifies functional groups (e.g., C-S, C=N stretching).
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., 3-ethyl-6-(4-fluorophenyl) derivative in ).
  • HPLC : Validates purity (>95% required for biological assays) .

Q. How does substitution at the C-6 position influence biological activity?

Substitution at C-6 with electron-withdrawing groups (e.g., p-chlorophenyl) enhances anticancer activity compared to unsubstituted phenyl rings. For example, 6-(4-chlorophenyl) derivatives showed 45.44% mean growth inhibition across NCI-60 cancer cell lines, attributed to improved hydrophobic interactions with target proteins . Conversely, methoxy groups at C-6 improve PDE4 isoform selectivity .

Q. What in vitro assays are used to evaluate anticancer activity?

The MTT assay is standard for cytotoxicity screening. For instance, derivatives were tested against DU145 (prostate), EC109 (esophageal), MGC803 (gastric), and MCF-7 (breast) cancer cell lines. Compounds with IC50 values <10 µM are prioritized for mechanistic studies .

Q. Which bacterial strains are commonly used in antibacterial evaluations?

Studies frequently test against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Activity is assessed via agar diffusion or broth microdilution, with ampicillin as a positive control. Discrepancies in efficacy often arise from variations in bacterial resistance profiles or assay protocols .

Advanced Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy?

Discrepancies may stem from:

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance Gram-positive activity but reduce Gram-negative efficacy .
  • Assay conditions : Broth microdilution (MIC) vs. agar diffusion (zone of inhibition) yield different sensitivity thresholds.
  • Bacterial strain variability : Clinical isolates vs. reference strains (e.g., ATCC) differ in resistance mechanisms. Standardizing protocols and using multiple strains can mitigate inconsistencies .

Q. What structural features drive PDE4 isoform selectivity in triazolothiadiazine inhibitors?

Critical features include:

  • Catechol diether moiety : Substituents like 2,5-dimethoxyphenyl at C-3 improve PDE4A/B affinity.
  • Phenyl appendages : 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl at C-6 enhances selectivity over PDE4C/D.
  • Heterocyclic core : Triazolo[3,4-b]thiadiazine shows better isoform discrimination than pyridazine analogs. Docking studies reveal hydrogen bonding with Gln369 and hydrophobic interactions with Phe372 in PDE4A .

Q. How can molecular docking guide the design of antifungal triazolothiadiazines?

Docking against 14-α-demethylase (CYP51, PDB:3LD6) predicts binding modes. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives form hydrogen bonds with Arg96 and π-π stacking with Phe228. Prioritizing compounds with docking scores <−8.0 kcal/mol improves the likelihood of in vitro antifungal activity .

Q. What strategies optimize anticancer activity while minimizing toxicity?

  • SAR-driven substitution : p-Chlorophenyl at C-6 and pyrazolyl at C-3 reduce IC50 values (e.g., 113h in ).
  • Prodrug approaches : Carboxylic acid derivatives (e.g., 6-(2,6-dichlorophenyl)-3-pyrazolyl) improve solubility and bioavailability.
  • Selectivity profiling : Testing against non-cancerous cell lines (e.g., HEK293) identifies compounds with therapeutic windows >10 .

Q. How do crystallographic studies inform physicochemical property optimization?

X-ray data reveal:

  • Planarity : The triazole and thiadiazine rings adopt a coplanar conformation, enhancing π-stacking with DNA or enzymes.
  • Hydrogen bonding : Water molecules in the crystal lattice (e.g., in ) suggest hydration sites critical for solubility.
  • Packing motifs : Herringbone arrangements correlate with improved thermal stability, guiding solid-state formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.